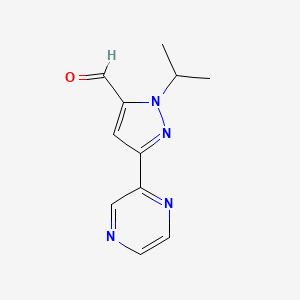![molecular formula C9H7ClN2S B13339414 4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine](/img/structure/B13339414.png)
4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of ethanol and an alkali. The reaction mixture is heated to reflux, followed by the addition of hydrochloric acid to adjust the pH, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the thiophene ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and primary amines are commonly used under mild conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted thienopyrimidines.
Electrophilic Substitution: Halogenated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
科学的研究の応用
4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities
Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of molecular probes and bioactive molecules.
Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
作用機序
The mechanism of action of 4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, preventing the formation of thymidine monophosphate, thereby inhibiting cell proliferation . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis .
類似化合物との比較
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-thiopheno[3,2-d]pyrimidine
- 6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cyclopropyl group at the 6-position enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets . This makes it a valuable scaffold for the development of new therapeutic agents.
特性
分子式 |
C9H7ClN2S |
|---|---|
分子量 |
210.68 g/mol |
IUPAC名 |
4-chloro-6-cyclopropylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H7ClN2S/c10-9-8-6(11-4-12-9)3-7(13-8)5-1-2-5/h3-5H,1-2H2 |
InChIキー |
HWLPWXMCSCPGHM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=C(S2)C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride](/img/structure/B13339333.png)
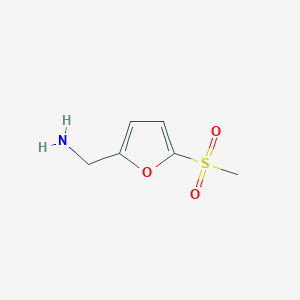
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B13339349.png)

![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
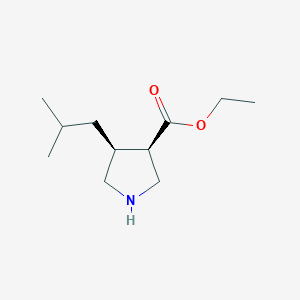

![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)
![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
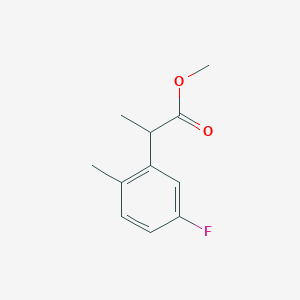
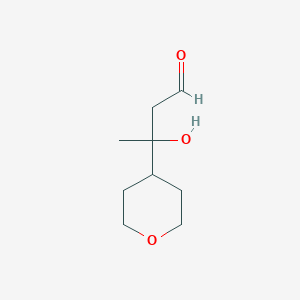
![5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B13339402.png)
